6-(Propan-2-sulfonsäureamid)pyridin-3-carbonsäure
Übersicht
Beschreibung
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a propane-2-sulfonamido group at the 6-position and a carboxylic acid group at the 3-position
Wissenschaftliche Forschungsanwendungen
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a drug candidate.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Biochemische Analyse
Biochemical Properties
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as pyridine-3-carboxylic acid oxygenase, which catalyzes the oxidation of pyridine derivatives. The interaction between 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
The effects of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are dose-dependent . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.
Metabolic Pathways
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The involvement of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid in these pathways can influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects . The presence of specific targeting signals on 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid can facilitate its transport to these subcellular locations, thereby influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid may involve large-scale sulfonation reactors and continuous purification systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or alcohols.
Wirkmechanismus
The mechanism of action of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Propane-2-sulfonamido)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
6-(Propane-2-sulfonamido)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
6-(Butane-2-sulfonamido)pyridine-3-carboxylic acid: Similar structure but with a butane-2-sulfonamido group instead of propane-2-sulfonamido.
Uniqueness
The unique positioning of the propane-2-sulfonamido and carboxylic acid groups in 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid provides distinct chemical properties and reactivity compared to its analogs. This specific arrangement can influence the compound’s binding affinity, solubility, and overall biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
6-(propan-2-ylsulfonylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)16(14,15)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOQGFGJWISNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.